6-Hydroxy-nicotinic acid tert-butyl ester
Overview
Description
6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the molecular formula C10H13NO3. It is a derivative of nicotinic acid, featuring a tert-butyl ester group and a hydroxyl group at the sixth position of the pyridine ring. This compound is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
As an ester, it is known to interact with various enzymes and proteins that can hydrolyze ester bonds .
Mode of Action
The 6-Hydroxy-nicotinic acid tert-butyl ester, being an ester, undergoes hydrolysis under acidic or basic conditions . The hydrolysis process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .
Biochemical Pathways
Esters like this compound are known to be involved in various biochemical reactions, including ester hydrolysis, which can impact multiple metabolic pathways .
Pharmacokinetics
As an ester, it is expected to be well absorbed and distributed in the body due to its lipophilic nature .
Result of Action
The hydrolysis of the ester bond can lead to the release of 6-hydroxy-nicotinic acid and tert-butyl alcohol, which can have various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by factors such as pH, temperature, and the presence of specific enzymes . Furthermore, the compound’s stability can be affected by storage conditions, with optimal storage temperatures being between 0-5°C .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-nicotinic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism. It interacts with several enzymes, including nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This interaction is crucial for the degradation of nicotinic acid, leading to the formation of intermediates such as 1,4,5,6-tetrahydro-6-oxonicotinic acid and alpha-methylene-glutaric acid . These intermediates are further metabolized into propionic acid, acetic acid, and carbon dioxide . The nature of these interactions involves oxidative and reductive steps, highlighting the compound’s role in metabolic pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of nicotinic acid metabolism, this compound can act as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism . This binding can modulate the breakdown of nicotinic acid, thereby influencing gene expression and cellular metabolism. Additionally, the compound’s impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to nicotinic acid dehydrogenase, facilitating the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This binding interaction is essential for the subsequent metabolic steps that lead to the formation of various intermediates. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, thereby modulating the expression of genes involved in nicotinic acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under ambient conditions, with a storage temperature of 0-5°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the compound’s impact on gene expression and cellular metabolism can vary over time, depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of carefully controlling the dosage when studying the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. The compound interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This conversion is a key step in the degradation of nicotinic acid, leading to the formation of intermediates that are further metabolized into propionic acid, acetic acid, and carbon dioxide . The compound’s involvement in these metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Additionally, the distribution of this compound within tissues can influence its overall bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can participate in metabolic reactions. Additionally, post-translational modifications can influence the compound’s stability and interactions with other biomolecules, affecting its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-nicotinic acid tert-butyl ester typically involves the esterification of 6-Hydroxy-nicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 6-oxo-nicotinic acid tert-butyl ester.
Reduction: Formation of 6-Hydroxy-nicotinic alcohol tert-butyl ester.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
6-Hydroxy-nicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Nicotinic acid: Lacks the tert-butyl ester group and hydroxyl group at the sixth position.
6-Hydroxy-nicotinic acid: Lacks the tert-butyl ester group.
Nicotinic acid methyl ester: Features a methyl ester group instead of a tert-butyl ester group.
Uniqueness: 6-Hydroxy-nicotinic acid tert-butyl ester is unique due to the presence of both the hydroxyl group and the tert-butyl ester group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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